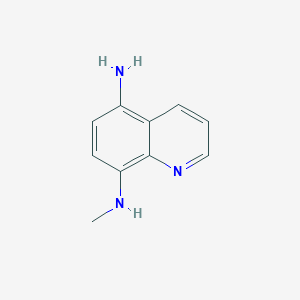
6-Isobutylnicotinic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neuroprotection and Metabolic Insights
One area of interest is the role of specific receptors like the hydroxy-carboxylic acid receptor 2 (HCA2) in neuroprotective effects, as studied with compounds such as nicotinic acid. Activation of HCA2 by nicotinic acid, a related compound, has been shown to reduce infarct size in stroke models through a mechanism involving non-inflammatory monocytes/macrophages, suggesting potential neuroprotective applications for related compounds (Rahman et al., 2014).
Metabolic Engineering and Biotechnology
Research into the metabolic pathways of microorganisms under feast/famine conditions, such as the production and consumption of poly(beta-hydroxybutyrate) by Paracoccus pantotrophus, offers insights into how related compounds might be involved in or influence metabolic engineering and biotechnological applications (van Aalst-van Leeuwen et al., 1997).
Therapeutic Potential and Mechanisms
The antimalarial and anticancer efficacy of artemisinin-derived trioxane dimers in rodent models highlights the therapeutic potential of structurally related compounds. This research underscores the broader applicability of specific chemical frameworks in developing treatments for critical health issues (Posner et al., 2004).
Receptor Interactions and Lipid Metabolism
Studies identifying high and low affinity receptors for nicotinic acid, such as HM74 and HM74A, illuminate the complex interactions between specific compounds and their biological targets, which may inform the development of drugs that modulate lipid metabolism or other specific pathways (Wise et al., 2003).
Safety and Hazards
The safety data sheet indicates that 6-Isobutylnicotinic acid is classified under hazard statements H315 and H319, which refer to causing skin irritation and serious eye irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
6-Isobutylnicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin and its derivatives are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The mode of action of 6-Isobutylnicotinic acid is likely similar to that of niacin and its derivatives. Niacin and its derivatives act as precursors to the coenzymes NAD and NADP . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
Niacin and its derivatives, including 6-Isobutylnicotinic acid, are involved in the biosynthesis of NAD and NADP . These coenzymes are crucial for redox metabolism and NAD-dependent pathways . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .
Pharmacokinetics
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Result of Action
The molecular and cellular effects of 6-Isobutylnicotinic acid are likely to be similar to those of niacin and its derivatives. Niacin plays a vital role in maintaining efficient cellular function . It has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Isobutylnicotinic acid. In general, factors such as temperature, pH, light, and nutrient availability can affect the stability and efficacy of chemical compounds .
Propiedades
IUPAC Name |
6-(2-methylpropyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)5-9-4-3-8(6-11-9)10(12)13/h3-4,6-7H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZAOHSMPNHWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isobutylnicotinic acid | |
CAS RN |
121343-77-9 | |
| Record name | 6-(2-methylpropyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2933054.png)
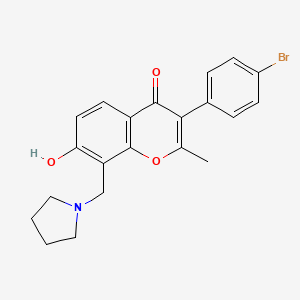
![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2933057.png)

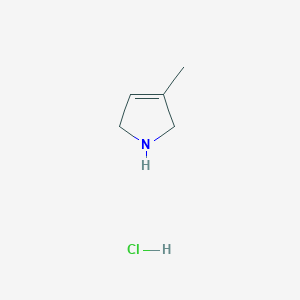
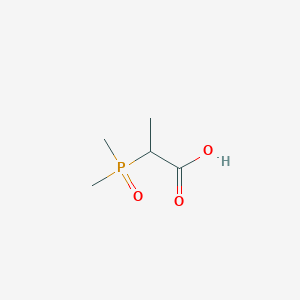



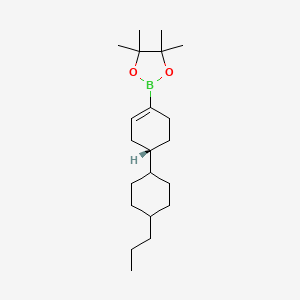
![2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2933066.png)
![3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2933072.png)

